N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound classified under heterocyclic compounds. This compound features a unique combination of a pyrrolidine ring, an isoquinoline structure, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 340.4 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders and other conditions .
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
The molecular structure of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can be described as follows:
The compound's InChI key is OWGKDEBGNSOOHO-UHFFFAOYSA-N, and its canonical SMILES representation is CCN1CCCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 .
N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions:
These reactions are typically performed under controlled conditions using reagents that facilitate the desired transformations while minimizing side reactions. Analytical methods such as high-performance liquid chromatography may be used to monitor reaction progress and product formation .
The mechanism of action for N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit diverse biological activities, suggesting that this compound may also have significant pharmacological potential .
The physical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 340.4 g/mol |
Appearance | Typically crystalline |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity patterns typical for amides and heterocyclic compounds. Stability under various pH conditions and thermal stability are also important considerations for practical applications .
N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific uses:
This compound represents a promising area of research within medicinal chemistry and pharmacology due to its unique structural features and potential biological activities.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3